molecular formula C23H26N2O5 B563381 Quinaprilat-d5 CAS No. 1279034-23-9

Quinaprilat-d5

Cat. No.: B563381
CAS No.: 1279034-23-9
M. Wt: 415.501
InChI Key: FLSLEGPOVLMJMN-KKQRNKNXSA-N
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Description

Quinaprilat-d5 is a deuterium-labeled metabolite of Quinapril, which is an angiotensin-converting enzyme inhibitor. This compound is primarily used in research settings to study the kinetic isotope effects and as an internal standard in nuclear magnetic resonance experiments. This compound prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby acting as a vasodilator .

Scientific Research Applications

Quinaprilat-d5 has several scientific research applications, including:

Biochemical Analysis

Biochemical Properties

Quinaprilat-d5 specifically blocks the conversion of angiotensin I to the vasoconstrictor angiotensin II . It also inhibits the degradation of bradykinin . These interactions are crucial in regulating blood pressure and maintaining cardiovascular health .

Cellular Effects

This compound mediates the interaction of the organic anion transporter 3 (hOAT3), promoting renal active secretion of quinapril . This interaction increases the uptake of this compound to 25-fold in HEK293 cells . It also influences cell function by affecting cell signaling pathways and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to ACE and inhibiting its activity . This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . This mechanism of action helps regulate blood pressure and cardiovascular function .

Temporal Effects in Laboratory Settings

The effects of this compound have been observed over time in laboratory settings . It has been noted that this compound produces favorable hemodynamic changes and improves ventricular and endothelial function

Dosage Effects in Animal Models

In animal models, specifically male spontaneous hypertensive rats (SHRs), this compound has shown some anti-hypertensive effect . When administered orally at a dosage of 3 mg/kg every day for 6 days, it caused a significant drop in blood pressure from day 1 to day 5 .

Metabolic Pathways

This compound is involved in the renin-angiotensin system . It interacts with ACE, a key enzyme in this pathway, to inhibit the conversion of angiotensin I to angiotensin II . This interaction affects metabolic flux and metabolite levels, contributing to its role as a potent vasodilator .

Transport and Distribution

It is known that this compound can mediate the interaction of hOAT3, which can promote renal active secretion of quinapril .

Subcellular Localization

Given its role as an ACE inhibitor, it is likely to be found in locations where ACE is present, such as the endothelial cells and renal tissue .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quinaprilat-d5 involves the incorporation of deuterium atoms into the Quinapril molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterium-labeled compound. The use of specialized equipment and reagents is essential to maintain the integrity of the deuterium label throughout the synthesis .

Chemical Reactions Analysis

Types of Reactions: Quinaprilat-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in kinetic isotope effect studies and as an internal standard in nuclear magnetic resonance experiments. This labeling provides enhanced stability and allows for more precise measurements compared to non-labeled compounds .

Properties

IUPAC Name

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-(2,3,4,5,6-pentadeuteriophenyl)propyl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O5/c1-15(24-19(22(27)28)12-11-16-7-3-2-4-8-16)21(26)25-14-18-10-6-5-9-17(18)13-20(25)23(29)30/h2-10,15,19-20,24H,11-14H2,1H3,(H,27,28)(H,29,30)/t15-,19-,20-/m0/s1/i2D,3D,4D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLSLEGPOVLMJMN-KKQRNKNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CC2=CC=CC=C2CC1C(=O)O)NC(CCC3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)O)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)O)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662183
Record name (3S)-2-{N-[(1S)-1-Carboxy-3-(~2~H_5_)phenylpropyl]-L-alanyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1279034-23-9
Record name (3S)-2-{N-[(1S)-1-Carboxy-3-(~2~H_5_)phenylpropyl]-L-alanyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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